3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the third position, an iodine atom at the fifth position, and a methyl group at the fourth position on the pyridine ring. The compound also contains a dihydropyridinone moiety, which is a partially saturated pyridine ring with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the iodination of 4-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-bromo-4-methyl-1,2-dihydropyridin-2-one: Similar structure with a bromine atom instead of iodine.
3-amino-5-chloro-4-methyl-1,2-dihydropyridin-2-one: Similar structure with a chlorine atom instead of iodine.
3-amino-4-methyl-1,2-dihydropyridin-2-one: Lacks the halogen atom at the fifth position.
Uniqueness
3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and may contribute to its potential biological activities. The combination of the amino group, iodine atom, and dihydropyridinone moiety makes this compound a valuable scaffold for further research and development.
Properties
IUPAC Name |
3-amino-5-iodo-4-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMOGYBYWHPPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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